molecular formula C10H12N2 B13114860 1,3-Dimethylindolin-2-imine

1,3-Dimethylindolin-2-imine

Cat. No.: B13114860
M. Wt: 160.22 g/mol
InChI Key: MUPWCFPEZUOVFP-UHFFFAOYSA-N
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Description

1,3-Dimethylindolin-2-imine is an indole-derived compound characterized by methyl substituents at the 1- and 3-positions of the indole ring and an imine functional group (-NH) at position 2. Indole derivatives are widely studied for their roles in medicinal chemistry, particularly as precursors to bioactive molecules .

Properties

Molecular Formula

C10H12N2

Molecular Weight

160.22 g/mol

IUPAC Name

1,3-dimethyl-3H-indol-2-imine

InChI

InChI=1S/C10H12N2/c1-7-8-5-3-4-6-9(8)12(2)10(7)11/h3-7,11H,1-2H3

InChI Key

MUPWCFPEZUOVFP-UHFFFAOYSA-N

Canonical SMILES

CC1C2=CC=CC=C2N(C1=N)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dimethylindolin-2-imine can be synthesized through various methods. One common method involves the reaction of N-methylindoles with tosyl azide, followed by dehydroaromatization and ring-opening cascade . The initial [3 + 2] cycloaddition is the rate-determining step with an activation barrier of 17.0 kcal/mol. The formation of 2-iminoindoline proceeds via the initial [3 + 2] cycloaddition followed by a dinitrogen extrusion in a concerted fashion and subsequent 1,2-hydride shift .

Industrial Production Methods

Industrial production of 1,3-Dimethylindolin-2-imine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are common practices to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethylindolin-2-imine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the imine group to an amine group.

    Substitution: The methyl groups and the imine group can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Formation of oxoindolin-2-one derivatives.

    Reduction: Formation of 1,3-dimethylindolin-2-amine.

    Substitution: Formation of various substituted indolin-2-imine derivatives.

Scientific Research Applications

1,3-Dimethylindolin-2-imine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-Dimethylindolin-2-imine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. The imine group plays a crucial role in the interaction with the target molecules, leading to the desired biological effects .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Key analogs include:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Functional Groups
1,3-Dimethylindolin-2-imine Not provided C₁₀H₁₂N₂ ~160.22 (estimated) Imine (-NH), 1,3-dimethyl
(1,3-Dimethyl-1H-indol-2-yl)methylamine 335032-33-2 C₁₂H₁₆N₂ 188.27 Amine (-CH₂NHCH₃), 1,3-dimethyl
1,3-Dimethyl-1H-indole-2-carbaldehyde 1971-44-4 C₁₁H₁₁NO 173.22 Aldehyde (-CHO), 1,3-dimethyl
1H-Indole-2,3-dione, 1,6-dimethyl-, 3-oxime 607-28-3 C₁₀H₁₀N₂O₂ 190.20 Oxime (=N-OH), 1,6-dimethyl

Key Observations :

  • Functional Groups : The imine group in 1,3-Dimethylindolin-2-imine confers nucleophilic reactivity, distinguishing it from the amine and aldehyde derivatives. The oxime analog (CAS 607-28-3) introduces a hydroxylamine moiety, which may enhance hydrogen-bonding capacity .
  • Molecular Weight : The carbaldehyde derivative (173.22 g/mol) is lighter than the amine analog (188.27 g/mol), reflecting differences in functional group complexity .

Reactivity and Stability

  • Imine vs. Amine : The imine group is less stable than tertiary amines under acidic conditions due to protonation susceptibility. This property may limit the utility of 1,3-Dimethylindolin-2-imine in low-pH environments compared to its amine analog .
  • Aldehyde vs. Imine : The aldehyde group in 1,3-Dimethylindole-2-carbaldehyde is highly reactive toward nucleophiles, whereas the imine’s reactivity is modulated by resonance stabilization.
  • Oxime Stability : The oxime derivative (CAS 607-28-3) may exhibit greater stability in oxidative conditions due to the -N-OH group, though data is unavailable .

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